1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3
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Overview
Description
1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3 is a complex organic compound with a unique structure that includes a pyrrole ring, a fluorophenyl group, and a methoxypropoxyphenyl sulfonyl group
Preparation Methods
The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product with high purity . Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its effects on various biological pathways.
Industry: The compound is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3 can be compared with other similar compounds, such as:
1H-Pyrrole-3-carboxaldehyde, 5-(2-fluorophenyl): This compound has a similar pyrrole ring structure but differs in the functional groups attached.
1H-Pyrrole, 3-methyl: Another pyrrole derivative with different substituents and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25FN2O4S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1,1,1-trideuterio-N-[[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C22H25FN2O4S/c1-24-15-17-13-22(20-9-3-4-10-21(20)23)25(16-17)30(26,27)19-8-5-7-18(14-19)29-12-6-11-28-2/h3-5,7-10,13-14,16,24H,6,11-12,15H2,1-2H3/i1D3 |
InChI Key |
UDHVRDAZIAGHFG-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)OCCCOC |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)OCCCOC |
Origin of Product |
United States |
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